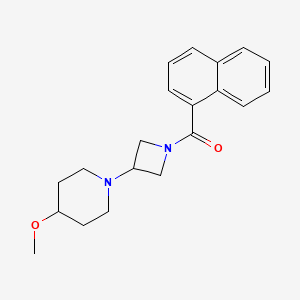

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone

Description

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone is a structurally complex compound featuring a naphthalen-1-yl methanone core linked to a bicyclic system comprising a four-membered azetidine ring and a six-membered 4-methoxypiperidine moiety. This hybrid architecture combines lipophilic (naphthyl) and polar (methoxy, azetidine/piperidine) elements, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-24-17-9-11-21(12-10-17)16-13-22(14-16)20(23)19-8-4-6-15-5-2-3-7-18(15)19/h2-8,16-17H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVXSXHSBUAUOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azetidine ring, followed by the introduction of the naphthalen-1-yl group and the methoxypiperidin-1-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Discovery

The compound is primarily studied for its potential as a therapeutic agent in drug development. Its structural complexity allows it to modulate various biological pathways, particularly in cancer research where it may act as a protein kinase inhibitor. The interaction with specific protein targets suggests that it could influence signaling pathways related to cell growth or apoptosis.

Research indicates that compounds with structural similarities may exhibit significant biological activities, including:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression.

- Neurological Disorders: Its interaction with neurotransmitter systems could make it a candidate for treating conditions such as depression or anxiety.

Organic Synthesis

In organic chemistry, (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop derivatives with enhanced properties .

Material Science

The compound's properties are also being investigated for applications in material science, particularly in developing new polymers and coatings that require specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related methanone derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Structural Analogues with Naphthyl Methanone Cores

- Dihydroisoquinoline Derivatives (): The tert-butoxy and fluoro substituents in this compound enhance metabolic stability and electron-withdrawing effects, respectively. In contrast, the target compound’s 4-methoxypiperidine and azetidine may improve solubility and reduce off-target interactions due to reduced aromaticity .

- Simpler Naphthyl Methanones (): Compounds like (3-methoxyphenyl)-naphthalen-1-ylmethanone lack heterocyclic complexity, resulting in higher lipophilicity (logP ~4.5 estimated) compared to the target compound, where polar azetidine/piperidine groups likely reduce logP (~3.2 estimated) .

Piperidine/Azetidine-Containing Methanones

- (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone (): The absence of a naphthyl group and azetidine ring simplifies the structure, reducing steric hindrance. Computational studies indicate that electron-donating groups (e.g., methoxy in the target compound) enhance nonlinear optical (NLO) responses compared to methyl substituents .

- (3-Nitrophenyl)(piperidin-1-yl)methanone (): The nitro group significantly lowers electron density, contrasting with the target’s methoxy donor. This difference may influence redox stability and binding to electron-rich biological targets .

Substituent Effects on Physicochemical Properties

- Methoxy vs. tert-Butoxy () : The target’s 4-methoxy group offers moderate polarity (logD ~1.8), whereas tert-butoxy (logD ~2.5) increases hydrophobicity. Azetidine’s smaller ring size (vs. piperidine) may reduce basicity (pKa ~7.5 vs. ~8.5 for piperidine), affecting ionization under physiological conditions .

Research Findings and Implications

- Electronic Properties () : Methoxy and heterocyclic substituents in the target compound may enhance polarizability, making it a candidate for NLO materials. Computational modeling is recommended to quantify hyperpolarizability .

- Synthetic Challenges (): The target compound’s bicyclic system requires multi-step synthesis, contrasting with simpler Sonogashira or Ullmann couplings used for alkyne-linked analogues .

- Regulatory Landscape (): Structural dissimilarity to indole-based cannabinoids may exempt the target compound from controlled substance laws, but close analogs warrant cautious evaluation .

Biological Activity

The compound (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. Its unique structural features, including a piperidine ring, an azetidine ring, and a naphthalene moiety, suggest diverse interactions with biological targets, making it a candidate for therapeutic applications.

Structural Characteristics

The molecular formula of this compound is CHNO, indicating the presence of various functional groups that contribute to its biological activity. The compound's synthesis typically involves multi-step reactions that can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Research suggests that the biological activity of this compound may be linked to its ability to modulate specific signaling pathways related to cell growth and apoptosis. The mechanism of action is hypothesized to involve interactions with protein targets, particularly those associated with cancer progression or neurological disorders.

Biological Activity Overview

The compound has been studied for its potential as:

- Anticancer Agent : Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, although specific data on its efficacy against particular types of cancer cells are still emerging.

- Protein Kinase Inhibitor : It is associated with research on inhibiting kinases involved in cell signaling pathways that regulate proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone:

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of related compounds on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated variable levels of activity, with some derivatives showing significant reductions in cell viability at concentrations around 100 µM .

- Another investigation focused on the interaction of similar compounds with caspases involved in apoptosis, highlighting their potential as anticancer agents through mechanisms involving programmed cell death .

- In Silico Studies :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Potential Activities | Anticancer, Protein Kinase Inhibition |

| Key Studies | Cytotoxicity against MCF-7, MDA-MB-231 |

| Mechanism Insights | Interaction with caspases, signaling pathways |

Q & A

Basic: What synthetic strategies are effective for constructing the azetidine-piperidine-naphthalenone scaffold?

The synthesis typically involves multi-step reactions, starting with the functionalization of azetidine and piperidine rings followed by coupling to the naphthalene moiety. Key steps include:

- Azetidine-piperidine linkage : Use of nucleophilic substitution or reductive amination under anhydrous conditions (e.g., DMF or THF as solvents) to connect the 4-methoxypiperidine to the azetidine ring .

- Naphthalenone conjugation : Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the naphthalen-1-yl group, with catalysts like Pd(PPh₃)₄ or AlCl₃ .

- Purification : Column chromatography (e.g., hexane/EtOAC gradients) and recrystallization to achieve >95% purity, verified via HPLC .

Advanced: How can divergent NMR spectral data for analogous compounds guide structural validation?

Discrepancies in proton splitting patterns (e.g., methoxy group resonance at δ 3.3–3.5 ppm vs. δ 3.7 ppm) may arise from conformational flexibility or solvent effects. To resolve ambiguities:

- Compare coupling constants (e.g., J = 5–7 Hz for axial-equatorial protons in piperidine) .

- Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for naphthalene aromatic protons .

- Cross-validate with computational models (DFT-based chemical shift predictions) .

Basic: What analytical methods are critical for assessing compound purity and identity?

- HPLC : Retention times (e.g., 11.3–12.0 min for benzoylpiperidine analogs) and peak area (>97%) at 254 nm .

- Elemental analysis : Validate empirical formulas (e.g., C% error <0.5% between calculated and observed values) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₈N₂O₂ at m/z 385.21) .

Advanced: How do steric and electronic effects of the 4-methoxy group influence reactivity?

- Steric hindrance : The 4-methoxy group on piperidine restricts rotational freedom, impacting diastereoselectivity in azetidine ring formation .

- Electronic effects : Methoxy’s electron-donating nature enhances nucleophilicity of the piperidine nitrogen, facilitating acylation reactions (e.g., 59–78% yields in similar derivatives) .

- Comparative studies : Replace methoxy with bulkier groups (e.g., tert-butyl) to evaluate steric thresholds in coupling reactions .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

- Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations .

- Cytotoxicity : MTT assay on HEK-293 or HeLa cell lines to assess selectivity .

Advanced: How can contradictory bioactivity data among structural analogs be resolved?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. nitro groups) to isolate pharmacophores .

- Pharmacokinetic profiling : Compare logP (e.g., 2.8–3.5 for naphthalene derivatives) and metabolic stability in liver microsomes .

- Target engagement assays : SPR or ITC to quantify binding affinity (KD) discrepancies .

Basic: What safety protocols are essential during synthesis?

- Hazard mitigation : Use fume hoods for volatile intermediates (e.g., acyl chlorides) and flame-dried glassware for moisture-sensitive steps .

- Waste disposal : Quench reactive byproducts (e.g., H2S from thiol-containing reagents) with oxidizing agents .

- PPE : Nitrile gloves and safety goggles during handling of corrosive reagents (e.g., AlCl₃) .

Advanced: How to optimize reaction scalability without compromising yield?

- Solvent selection : Replace DMF with recyclable alternatives (e.g., 2-MeTHF) for azetidine coupling .

- Catalyst loading : Reduce Pd catalyst to 0.5 mol% via microwave-assisted Suzuki reactions (30 min, 80°C) .

- Process control : In-line FTIR monitoring to track intermediate formation and minimize side products .

Basic: What computational tools aid in predicting physicochemical properties?

- logP and solubility : Use MarvinSketch or ACD/Labs for partition coefficient and solubility predictions .

- Conformational analysis : Molecular dynamics (MD) simulations in GROMACS to assess azetidine ring puckering .

- Docking studies : AutoDock Vina for preliminary target screening (e.g., GPCRs or kinases) .

Advanced: How to address discrepancies in elemental analysis between batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.